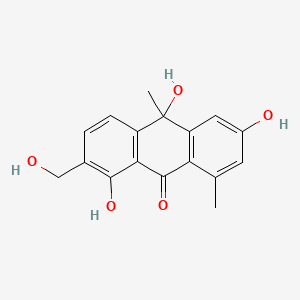
1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Syntheses of Anthracenones : A study detailed the synthesis of various anthracenones, including similar compounds to the one , by reducing anthracenediones with different agents. The study uncovered the formation of isomeric anthracenones and highlighted the need to reconsider biological studies on antipsoriatic anthracenones based on these findings (Prinz, Burgemeister, Wiegrebe, & Müller, 1996).
Natural Compound Isolation and Characterization
- Oxanthrone C-glycosides from Rumex japonicus : Research identified novel compounds isolated from the roots of Rumex japonicus, including oxanthrone C-glycosides and an epoxynaphthoquinol. The structures were elucidated using various spectroscopic methods, and these compounds share a core structure similar to the chemical (Jiang, Zhang, & Xuan, 2007).
Molecular Structure and Redox Properties
- Antipsoriatic Anthrones : A series of 1,8-dihydroxy-9(10H)-anthracenones with sulfur-linked substituents were synthesized and evaluated for their inhibitory effects on keratinocyte growth and enzyme activity. These compounds, including variations of the chemical , showcased potent antiproliferative agents against keratinocyte growth, and modulated redox properties (Müller, Huang, & Wiegrebe, 1996).
Biochemical Interactions and Photodynamic Therapy
- UV Synchrotron Radiation Linear Dichroism Spectroscopy : The study explored the UV absorption of anthralin, a derivative of anthracenone similar to the compound . It aimed to understand its biochemical action, particularly under the influence of UV radiation, providing insights into the molecular dynamics and potential therapeutic applications of such compounds (Nguyen et al., 2019).
properties
CAS RN |
154163-90-3 |
|---|---|
Product Name |
1,6,10-Trihydroxy-2-(hydroxymethyl)-8,10-dimethyl-9(10H)-anthracenone |
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,6,10-trihydroxy-2-(hydroxymethyl)-8,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C17H16O5/c1-8-5-10(19)6-12-13(8)16(21)14-11(17(12,2)22)4-3-9(7-18)15(14)20/h3-6,18-20,22H,7H2,1-2H3 |
InChI Key |
GCBADRSMMMEBOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2(C)O)C=CC(=C3O)CO)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C2(C)O)C=CC(=C3O)CO)O |
synonyms |
WS 9761 B WS-9761 B WS9761 B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)
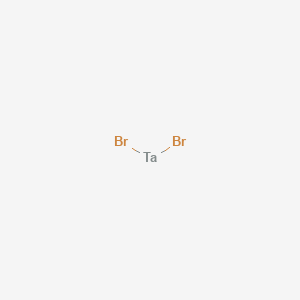
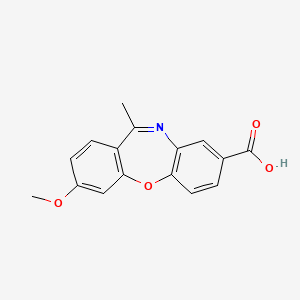
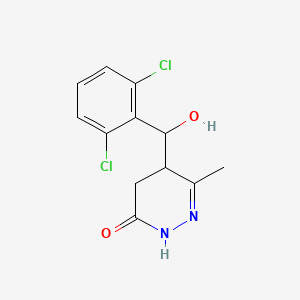
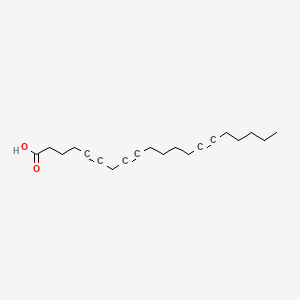
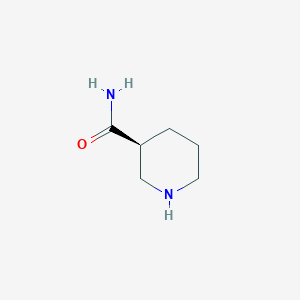
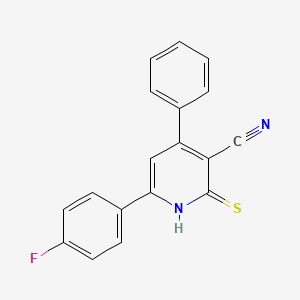
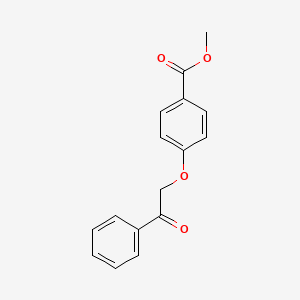
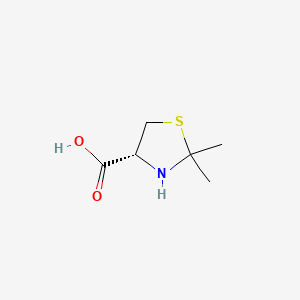
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)
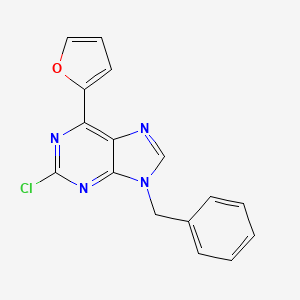
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)